molecular formula C12H14BrClO3S B2515816 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid CAS No. 2567502-96-7

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid

Cat. No. B2515816
CAS RN: 2567502-96-7
M. Wt: 353.66
InChI Key: SQMPKEISWLMGDY-UHFFFAOYSA-N
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Description

The compound "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid" is a chemical entity that appears to be related to various brominated and chlorinated organic compounds. While the specific compound is not directly discussed in the provided papers, the related compounds that are mentioned include 2,3-dibromo-2-methyl-5-phenylpentanoic acid and α-bromophenylacetic acid derivatives, which are structurally similar and may share some chemical properties with the compound .

Synthesis Analysis

The synthesis of related compounds involves the addition of bromine to organic substrates. For instance, 2,3-dibromo-2-methyl-5-phenylpentanoic acid is synthesized by adding bromine to (E)-2-methyl-5-phenyl-2-pentenoic acid in chloroform, followed by purification steps . Similarly, α-bromophenylacetic acid derivatives are obtained by reacting bromine with 1-methylsulfinyl-1-(methylthio)-2-phenylethylene in acetic acid . These methods suggest that the synthesis of "this compound" could potentially involve a bromination step, possibly in the presence of a chlorinated phenyl group and a subsequent oxidation to introduce the sulfinyl group.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely include a pentanoic acid backbone with a sulfinyl group attached to a bromo-chlorophenyl moiety. The presence of bromine and chlorine atoms on the aromatic ring could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. The molecular structure of related compounds, such as the dibromo-2-methyl-5-phenylpentanoic acid, includes a phenyl ring and multiple bromine atoms, which could serve as a reference for understanding the steric and electronic effects in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving similar compounds demonstrate a range of reactivities. For example, 2-bromo-3-pentanone is shown to undergo [4+3] cycloaddition reactions with various dienes in the presence of a tetrafluoropropanol/sodium tetrafluoropropoxide system . This indicates that brominated compounds can participate in cycloaddition reactions, which could be relevant for the compound "this compound" if it were to be used in synthetic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide some insights. The presence of halogen atoms is known to increase the density and boiling points of organic compounds. The solubility of such compounds in organic solvents is also influenced by the presence of polar functional groups like the sulfinyl group. The compound's acidity, as indicated by the pentanoic acid part of the molecule, would be an important chemical property, affecting its reactivity and potential for forming salts or esters .

Scientific Research Applications

Synthesis and Molecular Characterization

  • The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its relevance in producing complex molecules with high enantiomeric excess, indicating its importance in the field of organic synthesis and pharmaceutical chemistry (Laue et al., 2000).
  • Another study involved the synthesis and molecular characterization of a similar compound, methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which could hint at structural similarities and potential applications in material sciences or pharmaceuticals (Choi et al., 2008).

Catalysis and Green Chemistry

  • The compound may find relevance in green chemistry, as indicated by a study on pentanoic acid synthesized from γ-valerolactone and formic acid using bifunctional catalysis. This points towards its potential utility in sustainable and eco-friendly chemical processes (Al‐Naji et al., 2020).

Imaging and Diagnostics

  • A radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized for potential use in X-ray imaging applications, indicating that derivatives of pentanoic acid could be significant in medical imaging and diagnostics (Gopan et al., 2021).

Chemical Reactions and Properties

  • Studies on the reaction of related compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives through a Pd-catalyzed Suzuki cross-coupling reaction provide insights into the chemical properties and potential reactions that 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid might undergo, shedding light on its chemical behavior and applications in synthetic chemistry (Nazeer et al., 2020).

Bioactive Compounds and Drug Discovery

  • The ligand pentanoic acid [5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]-amide-5-(3-ethyl)-3H-1-imidazolium bis(trifluormethylsulfonyl)imide (LNTf2) was prepared for complexation with cobalt(II), hinting at its potential applications in material sciences and possibly in pharmacology, due to the medicinal relevance of metal complexes (Huxel & Klingele, 2015).

properties

IUPAC Name

2-[(3-bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3S/c1-2-3-11(12(15)16)18(17)7-8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMPKEISWLMGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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